Cas no 869468-32-6 ((S)-Cbz-3-Amino-3-phenylpropan-1-ol)

(S)-Cbz-3-Amino-3-phenylpropan-1-ol structure
869468-32-6 structure
Nome do Produto:(S)-Cbz-3-Amino-3-phenylpropan-1-ol
N.o CAS:869468-32-6
MF:C17H19NO3
MW:285.337664842606
MDL:MFCD16658906
CID:856449
PubChem ID:11550966

(S)-Cbz-3-Amino-3-phenylpropan-1-ol Propriedades químicas e físicas

Nomes e Identificadores

    • (S)-Cbz-3-Amino-3-phenylpropan-1-ol
    • Cbz-S-3-amino-3-phenylpropan-1-ol
    • (S)-3-(n-Cbz-amino)-3-phenylpropan-1-ol
    • N-[(1S)-3-hydroxy-1-phenylpropyl]Carbamic acid phenylmethyl ester
    • N-[(1S)-3-Hydroxy-1-phenylpropyl]carbamic acid benzyl ester
    • Carbamic acid, [(1S)-3-hydroxy-1-phenylpropyl]-, phenylmethyl ester (9CI)
    • Phenylmethyl N-[(1S)-3-hydroxy-1-phenylpropyl]carbamate (ACI)
    • [(1R)-3-Hydroxy-1-phenylpropyl]carbamic acid phenylmethyl ester
    • (S)-benzyl 3-Hydroxy-1-phenylpropylcarbamate
    • FD1001
    • 869468-32-6
    • benzyl (1S)-3-hydroxy-1-phenylpropylcarbamate
    • benzyl N-[(1S)-3-hydroxy-1-phenylpropyl]carbamate
    • LHJCROXNTSGDSP-INIZCTEOSA-N
    • DB-076785
    • DS-14344
    • SCHEMBL16201456
    • CS-0149659
    • CbZ-(S)-3-Amino-3-phenylpropan-1-ol
    • AKOS015998594
    • AC-23778
    • MDL: MFCD16658906
    • Inchi: 1S/C17H19NO3/c19-12-11-16(15-9-5-2-6-10-15)18-17(20)21-13-14-7-3-1-4-8-14/h1-10,16,19H,11-13H2,(H,18,20)/t16-/m0/s1
    • Chave InChI: LHJCROXNTSGDSP-INIZCTEOSA-N
    • SMILES: [C@@H](C1C=CC=CC=1)(CCO)NC(=O)OCC1C=CC=CC=1

Propriedades Computadas

  • Massa Exacta: 285.136493g/mol
  • Carga de Superfície: 0
  • XLogP3: 2.6
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Ligações Rotativas: 7
  • Massa monoisotópica: 285.136493g/mol
  • Massa monoisotópica: 285.136493g/mol
  • Superfície polar topológica: 58.6Ų
  • Contagem de Átomos Pesados: 21
  • Complexidade: 296
  • Contagem de átomos isótopos: 0
  • Contagem de Estereocentros Átomos Definidos: 1
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Unidades Ligadas Covalentemente: 1

Propriedades Experimentais

  • Cor/Forma: No data available
  • Densidade: 1.174
  • Ponto de Fusão: No data available
  • Ponto de ebulição: 483.3°C at 760 mmHg
  • Ponto de Flash: 246.1±28.7 °C
  • PSA: 58.56000
  • LogP: 3.42740

(S)-Cbz-3-Amino-3-phenylpropan-1-ol Informações de segurança

(S)-Cbz-3-Amino-3-phenylpropan-1-ol Dados aduaneiros

  • CÓDIGO SH:2924299090
  • Dados aduaneiros:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(S)-Cbz-3-Amino-3-phenylpropan-1-ol Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Alichem
A019116979-5g
(S)-Cbz-3-Amino-3-phenylpropan-1-ol
869468-32-6 95%
5g
$417.10 2023-08-31
TRC
C227240-10mg
(S)-Cbz-3-Amino-3-phenylpropan-1-ol
869468-32-6
10mg
$ 50.00 2022-04-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C834190-1g
Cbz-S-3-amino-3-phenylpropan-1-ol
869468-32-6 98%
1g
¥116.90 2022-09-02
A2B Chem LLC
AC17900-25g
(S)-Cbz-3-amino-3-phenylpropan-1-ol
869468-32-6 98%
25g
$423.00 2024-04-19
Aaron
AR004OZC-1g
N-[(1S)-3-Hydroxy-1-phenylpropyl]carbamic acid benzyl ester
869468-32-6 98%
1g
$26.00 2025-01-22
abcr
AB490550-1g
Cbz-(S)-3-Amino-3-phenylpropan-1-ol; .
869468-32-6
1g
€98.30 2023-09-02
1PlusChem
1P004OR0-200mg
N-[(1S)-3-Hydroxy-1-phenylpropyl]carbamic acid benzyl ester
869468-32-6 98%
200mg
$27.00 2024-04-21
Aaron
AR004OZC-5g
N-[(1S)-3-Hydroxy-1-phenylpropyl]carbamic acid benzyl ester
869468-32-6 98%
5g
$110.00 2025-01-22
1PlusChem
1P004OR0-1g
N-[(1S)-3-Hydroxy-1-phenylpropyl]carbamic acid benzyl ester
869468-32-6 98%
1g
$42.00 2025-02-21
A2B Chem LLC
AC17900-5g
(S)-Cbz-3-amino-3-phenylpropan-1-ol
869468-32-6 98%
5g
$114.00 2024-04-19

(S)-Cbz-3-Amino-3-phenylpropan-1-ol Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Acetone ,  Water ;  rt
Referência
Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity
Huang, Boshi; Wang, Huiqun; Zheng, Yi; Li, Mengchu; Kang, Guifeng; et al, Journal of Medicinal Chemistry, 2021, 64(11), 7702-7723

Método de produção 2

Condições de reacção
1.1 Reagents: Water Solvents: Acetonitrile ;  75 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referência
Highly Efficient, Enantioselective Syntheses of (S)-(+)- and (R)-(-)-Dapoxetine Starting with 3-Phenyl-1-propanol
Kang, Soyeong; Lee, Hyeon-Kyu, Journal of Organic Chemistry, 2010, 75(1), 237-240

Método de produção 3

Condições de reacção
1.1 Reagents: Sodium periodate Catalysts: Osmium tetroxide Solvents: Diethyl ether ,  Water ;  16 h, rt
1.2 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referência
Syntheses of a Flobufen Metabolite and Dapoxetine Based on Enantioselective Allylation of Aromatic Aldehydes
Hessler, Filip; Korotvicka, Ales; Necas, David; Valterova, Irena; Kotora, Martin, European Journal of Organic Chemistry, 2014, 2014(12), 2543-2548

Método de produção 4

Condições de reacção
1.1 Reagents: Borate(1-), amidotrihydro-, lithium, (T-4)- Solvents: Tetrahydrofuran ;  0 °C
Referência
A general and enantiodivergent method for the asymmetric synthesis of piperidine alkaloids: concise synthesis of (R)-pipecoline, (S)-coniine and other 2-alkylpiperidines
Etxebarria, Juan; Vicario, Jose L.; Badia, Dolores; Carrillo, Luisa, Tetrahedron, 2007, 63(46), 11421-11428

Método de produção 5

Condições de reacção
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  15 min, -78 °C
1.2 Reagents: Ammonia borane ;  15 min, 0 °C; 15 min, rt
1.3 Solvents: Tetrahydrofuran ;  2 h, 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
Referência
(S,S)-(+)-Pseudoephedrine as chiral auxiliary in asymmetric aza-Michael reactions. Unexpected selectivity change when manipulating the structure of the auxiliary
Etxebarria, Juan; Vicario, Jose L.; Badia, Dolores; Carrillo, Luisa; Ruiz, Nerea, Journal of Organic Chemistry, 2005, 70(22), 8790-8800

(S)-Cbz-3-Amino-3-phenylpropan-1-ol Raw materials

(S)-Cbz-3-Amino-3-phenylpropan-1-ol Preparation Products

Fornecedores recomendados
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zhangzhou Sinobioway Peptide Co.,Ltd.
Taizhou Jiayin Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Taizhou Jiayin Chemical Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zouping Mingyuan Import and Export Trading Co., Ltd
PRIBOLAB PTE.LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
PRIBOLAB PTE.LTD